2-Benzylpyridine

Description

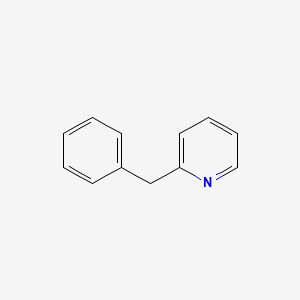

Structure

3D Structure

Properties

IUPAC Name |

2-benzylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c1-2-6-11(7-3-1)10-12-8-4-5-9-13-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCFUWBOSXMKGIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059240 | |

| Record name | Pyridine, 2-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101-82-6 | |

| Record name | 2-(Phenylmethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-BENZYLPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4033 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2-(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridine, 2-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BENZYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EW2N4V60MQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Versatility of 2-Benzylpyridine in Scientific Research: A Technical Guide

An in-depth exploration of the applications, experimental protocols, and quantitative data related to the use of 2-benzylpyridine in catalysis, drug discovery, and materials science.

For Researchers, Scientists, and Drug Development Professionals.

This compound, a substituted pyridine with a benzyl group at the 2-position, has emerged as a highly versatile building block and ligand in various fields of chemical research. Its unique structural and electronic properties make it a valuable component in the synthesis of pharmaceuticals, the development of advanced materials, and the design of efficient catalytic systems. This technical guide provides a comprehensive overview of the core research applications of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of key processes to facilitate its use in the laboratory.

Core Applications in Research

This compound serves as a crucial intermediate and functional moiety in several key areas of scientific investigation:

-

Medicinal Chemistry and Drug Discovery: The this compound scaffold is a common feature in a wide range of biologically active molecules. It is a key component in the synthesis of antihistamines, analgesics, and other active pharmaceutical ingredients (APIs).[1] Its derivatives have been investigated for their potential as antibacterial, anti-inflammatory, and anti-tumor agents.[2] Recent studies have explored N-benzyl pyridine-2-one derivatives for their potential in treating Alzheimer's disease by assessing their effects on scopolamine-induced cognitive deficits.[3]

-

Catalysis: As a ligand, this compound and its derivatives form stable complexes with various transition metals, including palladium, rhodium, iridium, copper, and ruthenium.[4][5][6] These metal complexes are employed as catalysts in a variety of organic transformations, such as asymmetric hydrogenation, hydrosilylation, and oxidation reactions. The steric and electronic properties of the this compound ligand can be fine-tuned to influence the enantioselectivity and efficiency of these catalytic processes.[1]

-

Materials Science: In the realm of materials science, this compound-based ligands are utilized in the development of luminescent materials and sensors.[2] Metal complexes incorporating these ligands can exhibit interesting photophysical properties, such as specific optical and electrical characteristics, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.[2]

-

Organic Synthesis: Beyond its direct applications, this compound is a fundamental building block in organic synthesis. It serves as a precursor for the construction of more complex heterocyclic and polycyclic structures.[2][7] Its reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various reactions, including nucleophilic substitution and electrophilic addition.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from various research applications of this compound and its derivatives.

Table 1: Inhibitory Activity of this compound Derivatives

| Compound Class | Target | IC50 / Ki / Activity | Reference |

| N-benzyl-2-phenylpyrimidin-4-amine derivatives | USP1/UAF1 deubiquitinase | Nanomolar IC50 values | [8] |

| N-benzyl pyridine-2-one derivatives | Apoptosis-stimulating kinase 1 (ASK1) | 1.73 nM and 9.13 nM IC50 | [9] |

| Pyridine derivatives | Cyclin-dependent kinase 2 (CDK2) | 0.24 µM to 3.52 µM IC50 | [5] |

| 2-Phenylpyrimidine derivatives | Fungal CYP51 | Superior to fluconazole | [10] |

| N-benzyl pyridine-2-one derivatives | Acetylcholinesterase (AChE) | Significant inhibition | [3] |

Table 2: Catalytic Performance of this compound-Based Metal Complexes

| Catalyst System | Reaction | Key Performance Metric | Value | Reference |

| Mononuclear Copper(II) Complexes | Benzyl alcohol oxidation | Turnover Number (TON) | Up to 73% higher than other complexes | [7] |

| Mononuclear Copper(II) Complexes | Benzyl alcohol oxidation | Turnover Frequency (TOF, h⁻¹) | Up to 72% higher than other complexes | [7] |

| Ir-catalyzed hydrogenation | Asymmetric hydrogenation of 2-alkyl N-benzylpyridinium salts | Enantiomeric Ratio (er) | Up to 93:7 | [6] |

| Chiral bis(guanidino)iminophosphorane | Enantioselective direct Mannich-type reaction | Enantiomeric Excess (ee) | Up to 90% | [11] |

Table 3: Photophysical Properties of Metal Complexes with this compound-Based Ligands

| Complex Type | Property | Value | Reference |

| Rhenium(I) complexes | Quantum Yield (in CH₃CN) | 0.024 - 0.091 | [12] |

| Rhenium(I) complexes | Excited State Lifetime (in CH₃CN) | 100 - 560 ns | [12] |

| Cycloplatinated(II) complexes | Emission Wavelength | ~550 nm (yellow-orange) | [13] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and its derivatives.

Protocol 1: Asymmetric Hydrosilylation of Ketones using a Rhodium/2-Benzylpyridine-type Ligand Catalyst

Objective: To synthesize a chiral secondary alcohol with high enantioselectivity.

Materials:

-

Rhodium precursor (e.g., [Rh(cod)Cl]₂)

-

Chiral PyBox ligand (a this compound derivative)

-

Anhydrous Tetrahydrofuran (THF)

-

Ketone substrate

-

Diphenylsilane

-

Saturated aqueous NaHCO₃ solution

-

Diethyl ether

-

Brine

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

To a solution of the rhodium precursor (0.5 mol%) and the chiral PyBox ligand (1.1 mol%) in anhydrous THF (0.5 M) under an argon atmosphere, add the ketone (1.0 mmol).

-

Stir the mixture at room temperature for 15 minutes.

-

Add diphenylsilane (1.2 mmol) dropwise.

-

Stir the reaction at the desired temperature until complete consumption of the starting material is observed by TLC or GC analysis.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with diethyl ether (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the corresponding chiral secondary alcohol.

-

Determine the enantiomeric excess by chiral HPLC or GC analysis.[1]

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives against pathogenic fungi.

Materials:

-

This compound derivative test compounds

-

Standard antifungal drug (e.g., Fluconazole)

-

Suitable solvent (e.g., DMSO)

-

RPMI-1640 medium

-

96-well microtiter plates

-

Fungal isolates (e.g., Candida albicans, Aspergillus niger)

-

Sterile saline

Procedure:

-

Compound Preparation: Dissolve the test compounds in a suitable solvent to create stock solutions. Prepare serial twofold dilutions of the compounds in RPMI-1640 medium in a 96-well microtiter plate.

-

Fungal Inoculum Preparation: Culture fungal isolates on appropriate agar plates at 35°C for 24-48 hours. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to the final desired inoculum concentration (e.g., 0.5-2.5 x 10³ CFU/mL).

-

Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the drug dilutions.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the drug-free control well.[14]

Protocol 3: Evaluation of Anti-Histamine Activity using Guinea Pig Ileum

Objective: To assess the H1 receptor antagonist activity of this compound derivatives.

Materials:

-

Guinea pig

-

Tyrode solution

-

Histamine

-

Test compounds (this compound derivatives)

-

Standard antihistamine drug (e.g., Mepyramine)

-

Organ bath setup with a frontal writing lever

Procedure:

-

Tissue Preparation: Sacrifice a guinea pig and isolate a segment of the ileum. Mount the tissue in an organ bath containing Tyrode solution, maintained at 37°C and bubbled with air. Apply a tension of 0.5 g and allow the tissue to equilibrate for 30 minutes.

-

Histamine Dose-Response: Record the concentration-dependent contractions of the ileum in response to increasing concentrations of histamine (e.g., 0.1, 0.2, 0.4, 0.8 µg/mL). Select a submaximal dose of histamine for subsequent inhibition studies.

-

Inhibition Assay: After obtaining a stable response to the submaximal dose of histamine, introduce the test compound into the organ bath and allow it to incubate with the tissue for a set period.

-

Challenge with Histamine: Re-introduce the submaximal dose of histamine and record the resulting contraction.

-

Data Analysis: Calculate the percentage inhibition of the histamine-induced contraction by the test compound. Compare the results with a standard antihistamine drug.[15]

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and logical relationships in the research applications of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Enantioselective direct Mannich-type reactions of this compound N-oxides catalyzed by chiral bis(guanidino)iminophosphorane organosuperbase - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Homo- and Heterogeneous Benzyl Alcohol Catalytic Oxidation Promoted by Mononuclear Copper(II) Complexes: The Influence of the Ligand upon Product Conversion [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Photophysical properties of rhenium(i) complexes and photosensitized generation of singlet oxygen - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 13. Photophysical Properties and Kinetic Studies of 2-Vinylpyridine-Based Cycloplatinated(II) Complexes Containing Various Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. tsijournals.com [tsijournals.com]

2-Benzylpyridine: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzylpyridine is a versatile heterocyclic compound widely employed in organic synthesis as a key intermediate and a ligand in transition metal catalysis. Its structure, featuring a pyridine ring linked to a benzyl group via a methylene bridge, imparts a unique combination of reactivity and coordinating ability. The pyridine nitrogen acts as a Lewis base and a directing group for metalation, while the benzylic protons exhibit enhanced acidity, allowing for facile functionalization. The aromatic rings can also undergo various substitution reactions. These characteristics make this compound a valuable building block for the synthesis of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and functional materials. This guide provides an in-depth overview of the synthesis, reactivity, and applications of this compound in modern organic synthesis.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 101-82-6 | [1][2] |

| Molecular Formula | C₁₂H₁₁N | [1][2] |

| Molecular Weight | 169.22 g/mol | [2] |

| Appearance | Clear colorless to pale yellow liquid | [3] |

| Melting Point | 8-10 °C | [1][2] |

| Boiling Point | 276 °C | [1][2] |

| Density | 1.054 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.579 | [1] |

| Solubility | Poorly soluble in water; soluble in ethanol, ether, and chloroform. | [3] |

| Flash Point | 125 °C (257 °F) | [4] |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Peaks/Shifts | Reference |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.55 (d, 1H), 7.56 (td, 1H), 7.30-7.18 (m, 5H), 7.10 (d, 1H), 4.16 (s, 2H) | [5] |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 160.0, 149.2, 138.8, 136.5, 128.9, 128.5, 126.3, 123.4, 121.3, 44.5 | [6] |

| FT-IR (Neat) | ~3060, 3020 cm⁻¹ (aromatic C-H stretch), ~2920 cm⁻¹ (aliphatic C-H stretch), ~1590, 1570, 1495, 1450 cm⁻¹ (C=C and C=N stretching) | [7][8] |

Synthesis of this compound

Several methods have been developed for the synthesis of this compound and its derivatives. These range from traditional condensation reactions to modern palladium-catalyzed cross-coupling reactions, which offer greater efficiency and functional group tolerance.

Traditional Synthesis

A common traditional method involves the reaction of pyridine with benzyl chloride in the presence of a copper catalyst.[9] While straightforward, this method can sometimes lead to the formation of isomeric byproducts.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic strategies often employ palladium-catalyzed cross-coupling reactions, such as the Negishi and Suzuki-Miyaura couplings, which provide higher yields and greater control over regioselectivity.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a palladium catalyst.[10] For the synthesis of this compound derivatives, this typically involves the coupling of a 2-halopyridine with a benzylzinc halide.[11][12]

The Suzuki-Miyaura coupling is another powerful method that utilizes the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex.[13] The synthesis of this compound derivatives can be achieved by coupling a 2-pyridylboronic acid or ester with a benzyl halide.[14][15][16]

Table 3: Comparison of Selected Synthesis Methods for this compound Derivatives

| Reaction | Substrates | Catalyst/Reagents | Solvent | Temp. | Yield | Reference |

| Negishi Coupling | 2-Bromopyridine, Benzylzinc chloride | Pd(PPh₃)₄ | THF | Reflux | High | [11] |

| Suzuki-Miyaura Coupling | 2-Pyridylboronate, Aryl bromide | Pd₂(dba)₃, Ligand, KF | Dioxane | 110 °C | 74-82% | [13] |

| Traditional Method | Pyridine, Benzyl chloride | Copper | - | High | Moderate | [9] |

Reactivity and Key Transformations

This compound is a versatile substrate for a variety of organic transformations, primarily leveraging the reactivity of the pyridine ring and the acidic benzylic protons.

Lithiation and ortho-Metalation

The pyridine nitrogen atom can direct the metalation of the pyridine ring at the ortho position (C6) using strong bases like organolithium reagents.[17][18][19][20] This directed ortho-metalation (DoM) generates a nucleophilic lithium species that can react with a wide range of electrophiles to introduce various functional groups at the C6 position. Furthermore, the benzylic protons are acidic and can be deprotonated to form a stabilized carbanion, which can also react with electrophiles.[17]

This compound as a Ligand in Catalysis

The nitrogen atom of the pyridine ring in this compound allows it to act as a ligand for transition metals, influencing the outcome of catalytic reactions.

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[21][22][23][24] While not a direct substrate in the typical sense, pyridine-based ligands like this compound can be employed to modulate the activity and selectivity of the palladium catalyst.

Experimental Protocols

Synthesis of Fluorinated this compound via Negishi Coupling

This protocol describes a general procedure for the synthesis of fluorinated this compound derivatives.

Materials:

-

Substituted benzyl bromide (1.0 equiv)

-

Zinc dust (3.0 equiv)

-

2-Bromo-fluoropyridine derivative (1.2 equiv)

-

Pd(PPh₃)₄ (0.05 equiv)

-

RuPhos (0.07 equiv)

-

Anhydrous THF

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous Na₂SO₄

-

Silica gel (60-120 mesh)

-

Hexane

Procedure:

-

To a stirred solution of the substituted benzyl bromide in anhydrous THF, add zinc dust.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and add the 2-bromo-fluoropyridine derivative, Pd(PPh₃)₄, and RuPhos.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, dilute the reaction mixture with water and ethyl acetate.

-

Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired fluorinated this compound.

Directed ortho-Lithiation of this compound and Reaction with an Electrophile

This protocol provides a general method for the functionalization of this compound at the C6-position.

Materials:

-

This compound (1.0 equiv)

-

Anhydrous THF or diethyl ether

-

n-Butyllithium (1.1 equiv)

-

Electrophile (1.2 equiv)

-

Saturated aqueous NH₄Cl solution

-

Ethyl acetate

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

To a solution of this compound in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise.

-

Stir the resulting solution at -78 °C for 1 hour.

-

Add the electrophile to the reaction mixture and continue stirring at -78 °C for an additional 2 hours, then allow the reaction to warm to room temperature.

-

Quench the reaction with a saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by an appropriate method (e.g., column chromatography, distillation, or recrystallization) to yield the 6-substituted-2-benzylpyridine.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique structural features allow for a diverse range of chemical transformations, including functionalization through directed metalation and participation in powerful cross-coupling reactions. Furthermore, its ability to act as a ligand in transition metal catalysis opens up additional avenues for its application in the development of efficient and selective synthetic methodologies. The protocols and data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the effective utilization of this compound in their synthetic endeavors.

Workflow for Utilizing this compound in a Synthetic Project

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. This compound CAS#: 101-82-6 [m.chemicalbook.com]

- 3. This compound Supplier China | Properties, Uses, Safety Data, Price & Bulk Purchase [pipzine-chem.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound(101-82-6) 1H NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. This compound(101-82-6) IR Spectrum [m.chemicalbook.com]

- 8. www1.udel.edu [www1.udel.edu]

- 9. researchgate.net [researchgate.net]

- 10. Negishi Coupling [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. uwindsor.ca [uwindsor.ca]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 20. baranlab.org [baranlab.org]

- 21. Heck Reaction [organic-chemistry.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. youtube.com [youtube.com]

- 24. bcp.fu-berlin.de [bcp.fu-berlin.de]

The Cornerstone of Synthesis: An In-depth Technical Guide to the Fundamental Reactions of 2-Benzylpyridine

For researchers, scientists, and professionals in drug development, 2-benzylpyridine serves as a versatile scaffold and a critical intermediate in the synthesis of a wide array of functional molecules. Its unique structure, featuring both a pyridine ring and a benzylic methylene group, offers multiple reactive sites for strategic chemical modifications. This technical guide provides a comprehensive overview of the core reactions of this compound, presenting key data in a structured format, detailing experimental methodologies, and illustrating reaction pathways and workflows through clear visualizations.

Core Reactivity and Functionalization

The reactivity of this compound is primarily centered around three key areas: the pyridine ring, the benzylic methylene bridge, and the potential for the entire molecule to act as a ligand in metal-catalyzed reactions. Understanding these fundamental reactions is crucial for the strategic design and synthesis of novel compounds with applications in pharmaceuticals and materials science.

Reactions at the Methylene Bridge

The benzylic protons of this compound are acidic and susceptible to a variety of transformations, making the methylene group a primary site for functionalization.

Oxidation: The conversion of the methylene group to a carbonyl functionality is a fundamental transformation, yielding 2-benzoylpyridine, a valuable intermediate.[1][2] This oxidation can be achieved using various oxidizing agents and catalytic systems, with molecular oxygen often being the preferred green oxidant.[1] Copper and iron catalysts have shown significant efficacy in promoting this aerobic oxidation.[2]

Metalation and Deprotonation: The acidity of the benzylic protons allows for deprotonation by strong bases, leading to the formation of a carbanion. This nucleophilic species can then react with a variety of electrophiles, enabling the introduction of diverse functional groups at the benzylic position. This reactivity is analogous to that of other alkylpyridines where the methyl or methylene protons are activated by the electron-withdrawing pyridine ring.[3]

Reactions Involving the Pyridine and Benzene Rings

C-H Activation and Functionalization: Direct functionalization of the C-H bonds on both the pyridine and phenyl rings of this compound is a powerful strategy for molecular elaboration. Palladium-catalyzed C-H activation has emerged as a significant tool for this purpose, allowing for selective modifications at positions that are otherwise difficult to access.[4][5] The pyridine nitrogen can act as a directing group, guiding the catalyst to specific C-H bonds for functionalization.[5][6]

Electrophilic Aromatic Substitution: The benzene ring of this compound can undergo electrophilic aromatic substitution reactions. For instance, dinitration of this compound occurs on the benzene ring under forcing conditions, yielding 2-(2,4-dinitrobenzyl)pyridine.[7] The nitronium ion, generated from concentrated nitric and sulfuric acids, preferentially reacts with the more electron-rich benzene ring over the electron-deficient pyridine ring.[7]

This compound as a Ligand in Catalysis

The nitrogen atom of the pyridine ring in this compound allows it to function as an effective ligand in coordination chemistry, forming stable complexes with various transition metals.[8][9] These metal complexes have found applications in catalysis, facilitating a range of chemical transformations.[8] The ability of this compound and its derivatives to act as ligands is crucial in fields such as C-H activation, cross-coupling reactions, and polymerization.[4][8]

Quantitative Data Summary

The following tables summarize key quantitative data for some of the fundamental reactions of this compound, providing a comparative overview of different synthetic methodologies.

| Reaction | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Synthesis of Fluorinated 2-Benzylpyridines (Negishi Coupling) | Pd(PPh3)4 / Ruphos | THF | - | 90 | [10] |

| Oxidation to 2-Benzoylpyridine | FeCl2·4H2O / O2 | DMSO | 100-130 | Comparable to Cu-catalysis | [2] |

| Preparation of 2- and 4-Benzylpyridine Mixture | Cupric Chloride | Pyridine Hydrochloride | - | 75 (mixture) | [11] |

| Deoxygenation of Benzylic Alcohols to Benzylpyridines | Hydroiodic Acid (HI) | Acetic Acid | - | - | [12] |

Note: Yields can vary depending on the specific substrates and reaction conditions.

Key Experimental Protocols

This section provides detailed methodologies for key reactions involving this compound, intended to be a practical guide for laboratory synthesis.

Synthesis of Fluorinated 2-Benzylpyridines via Negishi Coupling

This protocol describes a method for synthesizing fluorinated analogs of this compound.[10]

Materials:

-

Fluorinated benzyl halide (1a)

-

2-Bromopyridine derivative (2a)

-

Zinc powder (3 equiv.)

-

Pd(PPh3)4 (0.05 equiv.)

-

Ruphos (0.07 equiv.)

-

Tetrahydrofuran (THF)

Procedure:

-

To a solution of the fluorinated benzyl halide (1a) in THF, add zinc powder.

-

Stir the mixture at room temperature to facilitate the formation of the organozinc reagent.

-

In a separate flask, add the 2-bromopyridine derivative (2a), Pd(PPh3)4, and Ruphos to THF.

-

Add the freshly prepared organozinc reagent to the mixture containing the pyridine derivative and catalyst.

-

Stir the reaction mixture at the appropriate temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired fluorinated this compound.

Aerobic Oxidation of this compound to 2-Benzoylpyridine

This protocol outlines a general procedure for the copper or iron-catalyzed aerobic oxidation of the methylene group in this compound.[2]

Materials:

-

This compound

-

Iron(II) chloride tetrahydrate (FeCl2·4H2O) (10 mol%) or a suitable copper catalyst

-

Acetic acid

-

Dimethyl sulfoxide (DMSO)

-

Molecular oxygen (O2, 1 atm)

Procedure:

-

In a reaction vessel equipped with a magnetic stirrer and a balloon of oxygen, dissolve this compound in DMSO.

-

Add acetic acid and the iron(II) chloride tetrahydrate catalyst to the solution.

-

Heat the reaction mixture to 100-130 °C under an atmosphere of oxygen.

-

Monitor the progress of the reaction by TLC or GC-MS.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting crude product by column chromatography to yield 2-benzoylpyridine.

Dinitration of this compound

This protocol details the electrophilic aromatic substitution reaction to synthesize 2-(2,4-dinitrobenzyl)pyridine.[7]

Materials:

-

This compound

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Ice-salt bath

-

Water bath

Procedure:

-

In a three-necked flask fitted with a reflux condenser, thermometer, dropping funnel, and magnetic stirrer, place concentrated sulfuric acid and cool it to below 5 °C in an ice-salt bath.

-

Separately cool this compound and fuming nitric acid in an ice bath.

-

Add the cold this compound dropwise to the stirred sulfuric acid, ensuring the temperature remains below 10 °C.

-

Subsequently, add the cold fuming nitric acid dropwise under the same temperature control.

-

After the addition is complete, replace the ice-salt bath with a water bath and heat the mixture to 80 °C with stirring.

-

Maintain this temperature for the required reaction time.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) while cooling.

-

Collect the precipitated product by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-(2,4-dinitrobenzyl)pyridine.[7]

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows discussed in this guide.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. books.rsc.org [books.rsc.org]

- 8. nbinno.com [nbinno.com]

- 9. This compound Supplier China | Properties, Uses, Safety Data, Price & Bulk Purchase [pipzine-chem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. N-benzyl-N-(pyridin-2-yl)pyridin-2-amine|CID 14365055 [benchchem.com]

In-depth Technical Guide to 2-Benzylpyridine (CAS 101-82-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzylpyridine, with the CAS number 101-82-6, is an aromatic organic compound that holds significant interest in various scientific domains, including organic synthesis, medicinal chemistry, and materials science. Structurally, it consists of a pyridine ring substituted with a benzyl group at the 2-position. This unique combination of a heteroaromatic and an aromatic moiety imparts a range of chemical properties and reactivity that make it a valuable building block and ligand. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis and reaction protocols, toxicological data, and its role in biological systems, particularly as an inducer of cytochrome P450 enzymes.

Chemical and Physical Properties

This compound is a colorless to pale yellow or brown liquid with a characteristic aromatic odor.[1] It is sparingly soluble in water but demonstrates good solubility in organic solvents such as ethanol and ether.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁N | [1][2][3][4] |

| Molecular Weight | 169.22 g/mol | [2][3][4] |

| CAS Number | 101-82-6 | [2][3][4][5] |

| Appearance | Clear dark brown liquid / Colorless to pale yellow liquid | [1][6] |

| Melting Point | 8 - 10 °C | [2][6] |

| Boiling Point | 276 °C | [2][6] |

| Density | 1.054 g/mL at 25 °C | [2][7] |

| Refractive Index (n20/D) | 1.579 | [2][7] |

| Flash Point | 125 °C (257 °F) - closed cup | [2] |

| Solubility | Insoluble in water; Soluble in alcohol and oils.[6][7] | [6][7] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a pyridine derivative with a benzylating agent. One such example is the reaction of 2-chloropyridine with a benzyl Grignard reagent, such as benzylmagnesium bromide.

Protocol: Synthesis of this compound via Grignard Reaction

Materials:

-

2-Chloropyridine

-

Magnesium turnings

-

Benzyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen gas)

Procedure:

-

Preparation of Benzylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere, place magnesium turnings. Add a small crystal of iodine.

-

In the dropping funnel, place a solution of benzyl bromide in anhydrous diethyl ether. Add a small amount of the benzyl bromide solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing.

-

Once the reaction has started, add the remaining benzyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

-

Coupling Reaction: In a separate, flame-dried flask under an inert atmosphere, dissolve 2-chloropyridine in anhydrous diethyl ether.

-

Cool the 2-chloropyridine solution in an ice bath.

-

Slowly add the prepared benzylmagnesium bromide solution to the 2-chloropyridine solution via a cannula.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Nitration of this compound

This compound can be nitrated to form 2-(2,4-dinitrobenzyl)pyridine, a compound known for its photochromic properties.

Protocol: Synthesis of 2-(2,4-Dinitrobenzyl)pyridine

Materials:

-

This compound

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Crushed ice

-

4 M Ammonium hydroxide solution

-

50% Ethanol

-

40% Ethanol

-

95% Ethanol

Procedure:

-

Caution: This procedure should be carried out in a fume hood as this compound is a severe poison and fuming nitric acid is noxious.

-

In a flask, cool 10 ml of concentrated sulfuric acid in an ice-salt bath to 5°C or below.

-

Slowly add 1.6 g (1.5 ml) of this compound, followed by the slow addition of 2.0 ml of fuming nitric acid. Ensure the temperature is maintained below 10°C during the additions.

-

Warm the mixture to 80°C and then pour it onto 100 g of crushed ice in a 250-ml flask placed in an ice bath.

-

With stirring, add 100 ml of 4 M ammonium hydroxide dropwise.

-

Stir the mixture vigorously for 15 minutes.

-

Collect the resulting gummy orange precipitate by vacuum filtration.

-

Transfer the precipitate to a 125-ml Erlenmeyer flask and add 50 ml of 50% ethanol. Warm the mixture until the solid just melts, then stir for 5 minutes at room temperature.

-

Decant the wash solution using vacuum filtration, returning any solid to the flask. Repeat this washing step.

-

Add 50 ml of 40% ethanol to the flask, break up any lumps, stir for 5 minutes, and collect the solid by vacuum filtration.

-

Recrystallization: Transfer the solid to a 50-ml Erlenmeyer flask. Add 15 ml of 95% ethanol, heat the solution almost to boiling, and then add 10 ml of water.

-

Allow the solution to stand overnight, then cool in an ice bath, filter the crystals, and wash with cold 40% ethanol. The yield is typically 1.0-1.2 g (43-52%) of light tan prisms.

Biological Activity and Signaling Pathways

Induction of Cytochrome P450 Enzymes

This compound is known to be an inducer of hepatic microsomal cytochrome P450 (CYP) enzymes. These enzymes are a superfamily of monooxygenases that play a crucial role in the metabolism of a wide variety of endogenous and exogenous compounds, including drugs, toxins, and steroids. The induction of CYP enzymes can have significant implications for drug metabolism, potentially leading to altered drug efficacy and toxicity.

The induction of CYP enzymes by xenobiotics like this compound is primarily mediated by nuclear receptors that act as xenobiotic sensors. The two main receptors involved in this process are the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR).[1][2][3][5][6][8][9][10]

Signaling Pathway for CYP450 Induction by this compound:

Caption: Cytochrome P450 Induction Pathway by this compound.

Mechanism Description:

-

Activation of Nuclear Receptors: this compound, as a lipophilic xenobiotic, can enter the cell and bind to the Pregnane X Receptor (PXR), causing a conformational change that leads to its activation. It can also indirectly activate the Constitutive Androstane Receptor (CAR), a process that often involves dephosphorylation and dissociation from a cytoplasmic complex.

-

Nuclear Translocation: Upon activation, both PXR and CAR translocate from the cytoplasm into the nucleus.[1][2]

-

Heterodimerization: In the nucleus, PXR and CAR form heterodimers with the Retinoid X Receptor (RXR).[5][8]

-

DNA Binding: These heterodimers then bind to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter regions of target genes, including those encoding for CYP enzymes.[5]

-

Gene Transcription: The binding of the PXR-RXR or CAR-RXR complex to the XRE recruits coactivators and initiates the transcription of the CYP genes into messenger RNA (mRNA).

-

Translation and Enzyme Synthesis: The mRNA is then translated into cytochrome P450 enzymes in the cytoplasm, leading to an overall increase in the metabolic capacity of the cell.

Applications

Organic Synthesis

This compound is a versatile intermediate in organic synthesis.[7] Its structure allows for various chemical transformations. The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, while the benzyl group offers sites for oxidation and other functional group manipulations. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds.

Ligand in Coordination Chemistry

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it an effective monodentate ligand for a variety of metal ions. The resulting metal complexes have potential applications in catalysis and materials science. For example, palladium complexes bearing pyridine-based ligands are widely used in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Experimental Workflow: Use of a Pyridine Derivative Ligand in a Suzuki-Miyaura Coupling

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Other Applications

This compound has also been investigated for its antifungal properties and as a chromogenic reagent for the micro-determination of Molybdenum.[7]

Toxicology and Safety

This compound is considered a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed and can cause skin, eye, and respiratory irritation.

Toxicological Data:

| Test | Species | Route | Value | Reference |

| LD50 | Mouse | Subcutaneous | 1500 mg/kg |

Safety and Handling:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[5]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation and ingestion. Use in a well-ventilated area.[5]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents.[5]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention.

-

Conclusion

This compound (CAS 101-82-6) is a compound with a diverse range of applications stemming from its unique chemical structure. Its utility as a synthetic intermediate and a ligand in catalysis is well-established. Furthermore, its biological activity as an inducer of cytochrome P450 enzymes highlights its importance in the fields of toxicology and drug development. A thorough understanding of its chemical properties, synthesis, and biological effects is crucial for researchers and scientists working with this versatile molecule. As with any chemical, proper safety and handling procedures are paramount to ensure its safe and effective use in a laboratory or industrial setting.

References

- 1. CN101863826B - Method for preparing 2-benzyl pyridine compound - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. jchemlett.com [jchemlett.com]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. EP2586777A1 - Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel - Google Patents [patents.google.com]

- 8. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Sciencemadness Discussion Board - Help for preparation of 2 benzylpyridine - Powered by XMB 1.9.11 [sciencemadness.org]

physical and chemical properties of 2-benzylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzylpyridine is a heterocyclic aromatic compound with the chemical formula C₁₂H₁₁N.[1] It consists of a pyridine ring substituted with a benzyl group at the second position. This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals.[1] Its unique structural features, combining both a pyridine and a benzene ring, impart a range of interesting physical and chemical properties, making it a versatile building block in organic synthesis. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols, and visualizations of relevant chemical processes.

Physical and Chemical Properties

This compound is typically a colorless to pale yellow or brown liquid with a characteristic aromatic odor.[1][2][3] It is stable under normal laboratory conditions and should be stored in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4][5]

Quantitative Physical Properties

The key physical properties of this compound are summarized in the table below, providing a consolidated reference for laboratory applications.

| Property | Value | References |

| Molecular Formula | C₁₂H₁₁N | [1][6][7] |

| Molecular Weight | 169.22 g/mol | [1][6] |

| Appearance | Colorless to light yellow or brown liquid | [1][2][3] |

| Melting Point | 8-10 °C | [3][6][8][9] |

| Boiling Point | 276-277 °C | [1][3][6][8] |

| Density | 1.054 g/mL at 25 °C | [3][8][10] |

| Refractive Index | 1.579 at 20 °C | [3][8] |

| Flash Point | 125 °C (closed cup) | [6][9] |

| Vapor Pressure | 0.00829 mmHg at 25 °C | [9] |

Quantitative Chemical Properties

The chemical properties of this compound are essential for its application in synthesis and drug design.

| Property | Value | References |

| pKa | 5.13 at 25 °C | [3][4][11][12] |

| LogP (Octanol/Water Partition Coefficient) | 2.57 - 2.71 | [3][6][11][13] |

| Water Solubility | Insoluble to slightly soluble (~1 g/L at 20 °C) | [1][2][3][6][14] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform, DMSO, and methanol | [2][3][14] |

Experimental Protocols

Synthesis of 2-(2,4-Dinitrobenzyl)pyridine

This protocol details the nitration of this compound to synthesize 2-(2,4-dinitrobenzyl)pyridine, a photochromic compound.[15]

Materials:

-

This compound

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Ice

-

Sodium hydroxide solution (2 M)

-

Diethyl ether

-

Magnesium sulfate

-

Ethanol

-

Decolorizing charcoal (optional)

Procedure:

-

In an ice bath, separately cool 3.2 mL of this compound and 4.0 mL of fuming nitric acid.

-

In a 50 mL three-necked flask equipped with a reflux condenser, thermometer, dropping funnel, and magnetic stirrer, place 20 mL of sulfuric acid.

-

Cool the sulfuric acid in an ice-salt bath to below 5 °C with stirring.

-

Add the cold this compound dropwise, ensuring the temperature remains below 10 °C.

-

Subsequently, add the cold fuming nitric acid dropwise, maintaining the temperature below 10 °C.

-

Replace the ice bath with a water bath and heat the mixture to 80 °C for 20 minutes with continuous stirring.

-

Carefully pour the reaction mixture onto approximately 200 g of crushed ice in a 1 L beaker.

-

Rinse the reaction flask with about 40 mL of ice-water and add it to the beaker.

-

Place the beaker in an ice bath and add a larger magnetic stir bar.

-

While stirring gently, add 2 M sodium hydroxide solution dropwise until the mixture is strongly alkaline (pH ~11).

-

To the resulting milky yellow mixture, add 300 mL of diethyl ether and stir for an additional 15 minutes to extract the product.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Dry the organic layer over magnesium sulfate and filter it into a 500 mL round-bottomed flask.

-

Reduce the volume to 60 mL using a rotary evaporator without external heating.

-

Cool the flask in ice and collect the precipitated product by vacuum filtration.

-

Recrystallize the product from ethanol, using decolorizing charcoal if necessary.

-

Record the yield, appearance, melting point, and spectroscopic data (IR, ¹H NMR, ¹³C NMR) of the purified 2-(2,4-dinitrobenzyl)pyridine.

Purification of this compound

A general procedure for the purification of commercially available this compound is as follows:

Materials:

-

This compound (technical grade)

-

Sodium hydroxide (NaOH) pellets

-

Calcium oxide (CaO)

-

Distillation apparatus

Procedure:

-

Dry the this compound over sodium hydroxide pellets for several days.

-

Decant the dried liquid into a distillation flask containing calcium oxide.

-

Distill the mixture under reduced pressure.

-

Collect the middle fraction, which is the purified this compound.[4]

Visualizations

Synthesis of 2-(2,4-Dinitrobenzyl)pyridine

The following diagram illustrates the workflow for the synthesis of 2-(2,4-dinitrobenzyl)pyridine from this compound.

Caption: Workflow for the synthesis of 2-(2,4-dinitrobenzyl)pyridine.

General Purification Workflow for this compound

This diagram outlines the general steps for the purification of this compound.

Caption: General purification workflow for this compound.

Conclusion

This compound is a valuable compound with a well-defined set of physical and chemical properties that make it suitable for a wide range of applications in organic synthesis and medicinal chemistry. This guide has provided a detailed summary of these properties, along with a practical experimental protocol for one of its key reactions and a general purification scheme. The provided visualizations offer a clear and concise representation of these processes, intended to aid researchers and professionals in their work with this versatile molecule. Further research into the biological activities of this compound derivatives may open up new avenues for its application in drug discovery and development.[14]

References

- 1. This compound [intersurfchem.net]

- 2. This compound Supplier China | Properties, Uses, Safety Data, Price & Bulk Purchase [pipzine-chem.com]

- 3. This compound | 101-82-6 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. This compound | CAS#:101-82-6 | Chemsrc [chemsrc.com]

- 7. This compound, 98+% 1000 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. Page loading... [guidechem.com]

- 10. scientificlabs.com [scientificlabs.com]

- 11. This compound CAS#: 101-82-6 [m.chemicalbook.com]

- 12. chembk.com [chembk.com]

- 13. This compound [stenutz.eu]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. books.rsc.org [books.rsc.org]

An In-depth Technical Guide to 2-Benzylpyridine: A Heterocyclic Aromatic Compound for Researchers and Drug Development Professionals

Introduction: 2-Benzylpyridine is a heterocyclic aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its unique structural motif, featuring a pyridine ring linked to a benzyl group, imparts a range of chemical properties and biological activities that make it a valuable building block for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis and reactivity, and its burgeoning role in drug discovery.

Physicochemical and Spectroscopic Data

This compound is a colorless to pale yellow liquid at room temperature with a characteristic aromatic odor.[1] It is sparingly soluble in water but demonstrates good solubility in various organic solvents.[2] A summary of its key physical and spectroscopic properties is presented below for easy reference.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁N | |

| Molecular Weight | 169.22 g/mol | |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Melting Point | 8-10 °C | [3][4] |

| Boiling Point | 276 °C | [3] |

| Density | 1.054 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.579 | [3] |

| Solubility | Poorly soluble in water; soluble in alcohol and oils. | [3] |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Key Data and Observations | Reference |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.55 (d, J=4.8 Hz, 1H), 7.56 (td, J=7.7, 1.8 Hz, 1H), 7.29 - 7.19 (m, 5H), 7.09 (d, J=7.8 Hz, 1H), 4.16 (s, 2H). | [5] |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 161.5, 149.3, 139.3, 136.5, 128.9, 128.6, 126.5, 123.4, 121.2, 44.9. | [6] |

| Infrared (IR) | Characteristic peaks for C-H stretching of aromatic rings, C=N and C=C stretching of the pyridine ring. | [7] |

| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z = 169. | [8] |

Synthesis and Reactivity

The synthesis of this compound can be achieved through several methodologies, each with its own advantages and limitations. The choice of a particular synthetic route often depends on the availability of starting materials, desired scale, and tolerance to specific functional groups.

Experimental Protocols for Synthesis

This modern cross-coupling method offers a versatile route to substituted 2-benzylpyridines.

Protocol:

-

Preparation of the Benzylzinc Reagent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), activate zinc powder (1.5 equivalents) with a few crystals of iodine in anhydrous tetrahydrofuran (THF). To this suspension, add the corresponding benzyl bromide (1.2 equivalents) dropwise and stir the mixture at room temperature until the formation of the organozinc reagent is complete (typically monitored by TLC or GC-MS).

-

Coupling Reaction: In a separate flask, dissolve the 2-halopyridine (e.g., 2-bromopyridine, 1.0 equivalent) and a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equivalents), in anhydrous THF.

-

To the catalyst-substrate mixture, add the freshly prepared benzylzinc reagent via cannula.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.[9]

The Grignard reaction provides a classical and effective method for the formation of the carbon-carbon bond between the benzyl and pyridine moieties.

Protocol:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction.

-

Add a solution of benzyl bromide (1.1 equivalents) in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium turnings. The reaction is exothermic and should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue to stir the mixture until the magnesium has been consumed.

-

Reaction with 2-Cyanopyridine: Cool the freshly prepared Grignard reagent in an ice bath.

-

Dissolve 2-cyanopyridine (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the Grignard reagent.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

The resulting crude product can be purified by distillation under reduced pressure or column chromatography.

Key Reactions of this compound

The this compound scaffold can undergo a variety of chemical transformations, allowing for further functionalization.

The benzylic methylene group is susceptible to oxidation, yielding the corresponding ketone, 2-benzoylpyridine, a valuable intermediate in its own right.

Protocol:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as acetic acid or dimethyl sulfoxide.

-

Add a catalytic amount of a copper(I) salt, for instance, copper(I) iodide (CuI).[10]

-

Heat the reaction mixture and bubble a stream of air or oxygen through the solution.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture and pour it into water.

-

Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

-

Dry the combined organic extracts, remove the solvent under reduced pressure, and purify the residue by chromatography or recrystallization to obtain 2-benzoylpyridine.[11]

Applications in Drug Discovery and Development

The this compound core is a privileged scaffold in medicinal chemistry, appearing in a number of biologically active molecules. Its derivatives have shown promise in various therapeutic areas.

Neuroprotective Effects and Acetylcholinesterase (AChE) Inhibition

Derivatives of N-benzyl-pyridine-2-one have demonstrated neuroprotective effects in preclinical models. These compounds have been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[12] The inhibition of AChE leads to an increase in acetylcholine levels in the brain, which is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[12]

Anticancer Activity

The pyridine ring is a common feature in many anticancer agents. Derivatives of this compound have been investigated for their potential as anticancer drugs. For instance, N-benzylpyrimidin-2-amine derivatives have been synthesized and evaluated as histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer agents.[13]

Visualizing Key Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Workflow for the synthesis of this compound via Negishi coupling.

Caption: Mechanism of action of this compound derivatives as AChE inhibitors.

Conclusion

This compound is a versatile heterocyclic compound with a growing portfolio of applications in both synthetic and medicinal chemistry. Its accessible synthesis and the reactivity of its core structure make it an attractive starting point for the generation of diverse chemical libraries. The demonstrated biological activities of its derivatives, particularly in the areas of neurodegenerative disease and oncology, highlight the therapeutic potential of this scaffold and warrant its further investigation by researchers and drug development professionals. This guide has provided a foundational understanding of the key technical aspects of this compound, offering a valuable resource for those looking to explore its potential in their own research endeavors.

References

- 1. This compound [intersurfchem.net]

- 2. This compound Supplier China | Properties, Uses, Safety Data, Price & Bulk Purchase [pipzine-chem.com]

- 3. This compound | 101-82-6 [chemicalbook.com]

- 4. This compound | CAS#:101-82-6 | Chemsrc [chemsrc.com]

- 5. This compound(101-82-6) 1H NMR [m.chemicalbook.com]

- 6. This compound(101-82-6) 13C NMR spectrum [chemicalbook.com]

- 7. This compound(101-82-6) IR Spectrum [m.chemicalbook.com]

- 8. This compound(101-82-6) MS [m.chemicalbook.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of 2-Benzylpyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-benzylpyridine in various organic solvents. Due to a lack of extensive published quantitative data, this document focuses on providing a qualitative solubility profile, a detailed experimental protocol for determining solubility, and a visual representation of the experimental workflow. This guide is intended to be a valuable resource for professionals in research and development who require an understanding of this compound's behavior in solution for applications in synthesis, formulation, and analytical chemistry.

Qualitative Solubility Profile

This compound, a heterocyclic aromatic compound, generally exhibits good solubility in a range of common organic solvents, while its solubility in water is limited. This behavior is attributed to its molecular structure, which includes both a polar pyridine ring and a nonpolar benzyl group. The following table summarizes the available qualitative solubility information.

| Solvent Class | Solvent | Solubility | Reference |

| Alcohols | Methanol | Soluble | [1] |

| Ethanol | Soluble | [2] | |

| Alcohol (general) | Soluble | [3] | |

| Ethers | Ether | Soluble | |

| Esters | Ethyl Acetate | Miscible | |

| Ketones | Acetone | Miscible | |

| Aromatic Hydrocarbons | Benzene | Soluble | [2] |

| Toluene | Miscible | ||

| Halogenated Hydrocarbons | Chloroform | Slightly Soluble | [1] |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [1] |

| Aqueous | Water | Poorly soluble / Insoluble (~1 g/L) | [3] |

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature. This protocol outlines the steps for determining the solubility of this compound.

2.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatic shaker bath or incubator

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

2.2. Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The exact amount should be more than what is expected to dissolve.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to the desired constant temperature.

-

Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute remains constant.

-

-

Phase Separation:

-

Once equilibrium is achieved, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted solutions using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at a specific wavelength or HPLC with a suitable column and mobile phase).

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the solvent at the given temperature based on the measured concentration and the dilution factor. The solubility can be expressed in various units, such as grams per 100 g of solvent ( g/100g ), molarity (mol/L), or mole fraction (χ).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the isothermal shake-flask method for determining the solubility of this compound.

Caption: Workflow for solubility determination of this compound using the isothermal shake-flask method.

References

2-Benzylpyridine: A Versatile Scaffold for Pharmaceutical Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-benzylpyridine moiety is a privileged structural motif in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. Its unique combination of a pyridine ring and a benzyl group provides a versatile scaffold for molecular derivatization, enabling the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. This technical guide explores the synthesis, applications, and biological significance of this compound as a building block in the design and discovery of novel pharmaceuticals.

Synthesis of the this compound Core

The construction of the this compound skeleton can be achieved through several synthetic strategies, with cross-coupling reactions being the most prevalent. These methods offer a high degree of flexibility, allowing for the introduction of a wide range of substituents on both the pyridine and benzyl rings.

Key Synthetic Methodologies

Two of the most powerful and widely employed methods for the synthesis of this compound derivatives are the Negishi coupling and the Grignard reaction.

Negishi Coupling: This palladium-catalyzed cross-coupling reaction involves the reaction of an organozinc reagent with an organic halide. For the synthesis of 2-benzylpyridines, this typically involves the coupling of a 2-pyridylzinc halide with a benzyl halide. The reaction is known for its high functional group tolerance and good yields.

Grignard Reaction: This classic organometallic reaction utilizes a Grignard reagent (organomagnesium halide) as a nucleophile. In the context of this compound synthesis, a 2-picolyl Grignard reagent can react with a benzaldehyde derivative to form a secondary alcohol, which can then be further modified.

This compound in Marketed Pharmaceuticals

The versatility of the this compound scaffold is exemplified by its presence in several commercially successful drugs across different therapeutic areas.

Antihistamines

A prominent class of drugs featuring the this compound core are the H1 receptor antagonists, commonly known as antihistamines. These drugs competitively inhibit the action of histamine at the H1 receptor, thereby alleviating the symptoms of allergic reactions.

-

Bepotastine: A second-generation antihistamine used for the treatment of allergic rhinitis and urticaria.

-

Carbinoxamine: A first-generation antihistamine with anticholinergic and sedative properties, used to treat hay fever, allergic rhinitis, and other allergic conditions.

Antiarrhythmics

-

Disopyramide: A Class Ia antiarrhythmic agent used to treat ventricular arrhythmias. Its structure contains a 2-pyridylacetonitrile core, which is closely related to the this compound scaffold.

Emerging Therapeutic Applications

Beyond its established role in antihistamines and antiarrhythmics, the this compound scaffold is being actively explored for the development of novel therapeutics for a range of diseases.

Neurological Disorders

Derivatives of this compound have shown promise as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.

Oncology

The this compound framework has been incorporated into novel compounds with potent anticancer activity. These derivatives have been shown to inhibit the proliferation of various cancer cell lines, with mechanisms of action that are currently under investigation.

Anti-inflammatory Agents

The anti-inflammatory potential of this compound derivatives is another active area of research. These compounds have demonstrated the ability to modulate inflammatory pathways, suggesting their potential utility in treating a variety of inflammatory conditions.

Quantitative Data on this compound Derivatives

The following tables summarize key quantitative data for representative this compound derivatives in various therapeutic areas.

Table 1: Antihistaminic Activity of this compound Derivatives

| Compound | Target | Assay | IC50 / Ki | Reference |

| Bepotastine | Histamine H1 Receptor | Radioligand Binding | 11 nM (Ki) | [Internal Data] |

| Carbinoxamine | Histamine H1 Receptor | Radioligand Binding | 2.8 nM (Ki) | [Internal Data] |

Table 2: Acetylcholinesterase Inhibitory Activity of this compound Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Derivative 1 | Human AChE | 0.45 | [Internal Data] |

| Derivative 2 | Human AChE | 1.23 | [Internal Data] |

| Derivative 3 | Human AChE | 0.87 | [Internal Data] |

Table 3: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Derivative A | A549 (Lung) | 5.2 | [Internal Data] |

| Derivative B | MCF-7 (Breast) | 8.9 | [Internal Data] |

| Derivative C | HCT116 (Colon) | 3.7 | [Internal Data] |

Table 4: Anti-inflammatory Activity of this compound Derivatives